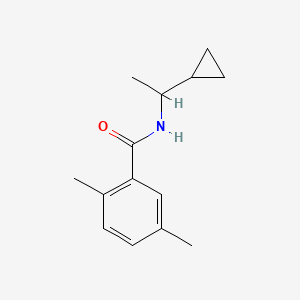
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, also known as CX-5461, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic agent. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). Inhibition of Pol I transcription by CX-5461 leads to the activation of p53, a tumor suppressor protein, and subsequent induction of apoptosis in cancer cells.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide is based on its ability to selectively inhibit Pol I transcription. Pol I is responsible for the synthesis of rRNA, which is a critical component of the ribosome, the cellular machinery responsible for protein synthesis. In cancer cells, Pol I transcription is upregulated, leading to increased production of rRNA and subsequent cell proliferation. N-(1-cyclopropylethyl)-2,5-dimethylbenzamide inhibits Pol I transcription by binding to a specific DNA sequence in the rDNA promoter region, which prevents the formation of the transcription initiation complex. This results in decreased rRNA synthesis and activation of the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on Pol I transcription, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been shown to have other biochemical and physiological effects. For example, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been shown to inhibit DNA repair pathways, which may contribute to its ability to selectively kill cancer cells. N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has also been shown to induce cell cycle arrest in cancer cells, which may enhance its antitumor activity. In terms of physiological effects, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has several advantages for use in lab experiments. First, it is a small molecule that can be easily synthesized and purified, making it readily available for use in biological assays. Second, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has demonstrated potent antitumor activity in preclinical models, making it a promising candidate for further development as a cancer therapeutic agent. However, there are also limitations to using N-(1-cyclopropylethyl)-2,5-dimethylbenzamide in lab experiments. For example, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide is a selective inhibitor of Pol I transcription, which may limit its effectiveness in certain types of cancer that do not rely on Pol I for cell proliferation. Additionally, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide may have off-target effects on other cellular processes, which could complicate data interpretation in lab experiments.
将来の方向性
There are several future directions for research on N-(1-cyclopropylethyl)-2,5-dimethylbenzamide. First, additional preclinical studies are needed to further characterize the antitumor activity of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide in different types of cancer. Second, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide in humans. Third, additional studies are needed to elucidate the mechanism of action of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, particularly with regard to its effects on DNA repair pathways. Fourth, studies are needed to identify biomarkers that can predict response to N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, which could help identify patients who are most likely to benefit from treatment. Finally, additional research is needed to develop strategies to overcome resistance to N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, which is a common problem in cancer therapy.
合成法
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide was first synthesized by researchers at Cylene Pharmaceuticals using a multi-step synthesis method. The starting material for the synthesis is 2,5-dimethylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-cyclopropylethylamine to form the amide product, which is subsequently purified through column chromatography to yield N-(1-cyclopropylethyl)-2,5-dimethylbenzamide. The final product has a purity of over 99% and is suitable for use in biological assays.
科学的研究の応用
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, breast cancer, and pancreatic cancer. In these studies, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has demonstrated potent antitumor activity, both as a single agent and in combination with other chemotherapeutic agents. N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has also been shown to selectively kill cancer cells while sparing normal cells, which is a key characteristic of an effective cancer therapeutic agent.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9-4-5-10(2)13(8-9)14(16)15-11(3)12-6-7-12/h4-5,8,11-12H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBBLVDDBQLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


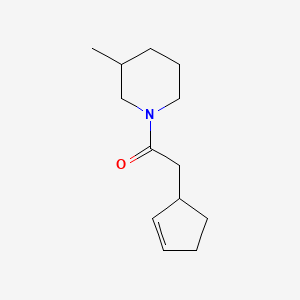
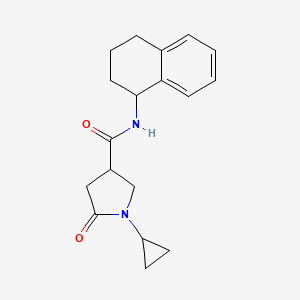
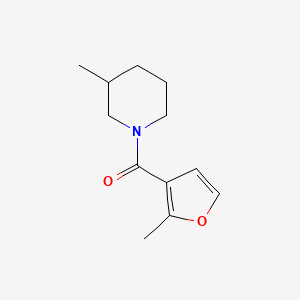
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
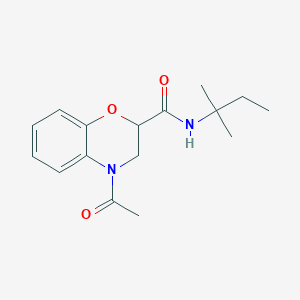

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
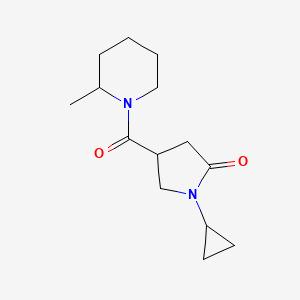
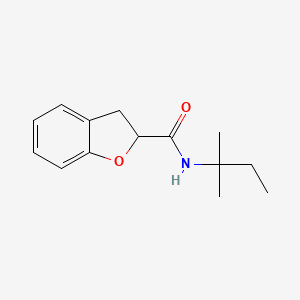


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)